Arnottin I
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64666-98-4 |
|---|---|
Molecular Formula |
C20H14O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
17,18-dimethoxy-5,7,21-trioxapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14(19),15,17-octaen-20-one |
InChI |
InChI=1S/C20H14O6/c1-22-14-6-5-11-12-4-3-10-7-15-16(25-9-24-15)8-13(10)18(12)26-20(21)17(11)19(14)23-2/h3-8H,9H2,1-2H3 |
InChI Key |
AOYQXCYLRJFNFX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C3=C(C4=CC5=C(C=C4C=C3)OCO5)OC2=O)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(C4=CC5=C(C=C4C=C3)OCO5)OC2=O)OC |
Other CAS No. |
64666-98-4 |
Synonyms |
arnottin I |
Origin of Product |
United States |
Synthetic Methodologies of Arnottin I
Total Synthesis Strategies for Arnottin I
The quest for an efficient synthesis of this compound has led to the development of various strategic approaches, evolving from initial linear sequences to more sophisticated convergent and unified strategies.
Convergent Synthetic Pathways to the this compound Core Structure
A prominent convergent strategy for this compound involves a [4+2] cycloaddition reaction between a benzyne precursor and a 3-furyl benzoate derivative. nih.gov This key step rapidly assembles the core polycyclic framework. The two main fragments are prepared separately and then combined, exemplifying the efficiency of a convergent approach.
| Fragment 1 | Fragment 2 | Coupling Reaction | Key Intermediate | Ref. |
| Sesamol-derived benzyne precursor | 3-Furyl-benzoate | Benzyne cycloaddition | Fused tetracyclic adduct | nih.gov |
This convergent approach allows for the rapid and large-scale assembly of the this compound core, providing a versatile platform for further studies. nih.gov
Formal and Unified Syntheses of this compound and Related Structures
The synthetic exploration around this compound has also led to formal and unified syntheses that connect its synthesis to that of related natural products, such as Arnottin II. A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted to the final natural product. For instance, the synthesis of dihydrothis compound completes the formal synthesis of (-)-arnottin II.
Furthermore, unified syntheses have been developed that provide access to both this compound and Arnottin II from a common intermediate. One such strategy involves the saponification of this compound followed by a hypervalent iodide-mediated spirocyclization to furnish Arnottin II. nih.gov This approach not only provides access to multiple related natural products from a single precursor but also allows for the investigation of interesting chemical transformations.
Key Synthetic Transformations and Novel Methodologies in this compound Synthesis
The synthesis of this compound has served as a platform for the application and development of powerful synthetic transformations, particularly in the realms of metal-catalyzed coupling reactions and pericyclic chemistry.
Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed, Nickel-catalyzed)
Metal-catalyzed cross-coupling reactions have been instrumental in the construction of key C-C bonds within the this compound framework. nobelprize.org Both palladium and nickel catalysts have been successfully employed to forge critical biaryl linkages and facilitate ring-forming reactions.
Palladium-Catalyzed Reactions: The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has been utilized in the synthesis of precursors for the convergent synthesis of this compound. nih.gov For example, the coupling of a bromoester with 3-furylboronic acid efficiently constructs a key fragment for the subsequent benzyne cycloaddition. nih.gov The Buchwald-Hartwig amination protocol has also been applied in a concise synthesis of this compound, demonstrating the versatility of palladium catalysis. nih.gov
| Coupling Partners | Catalyst System | Reaction Type | Yield | Ref. |
| Bromoester and 3-furylboronic acid | Pd catalyst | Suzuki Coupling | 82-96% | nih.gov |
| o-Bromobenzoates and 1-tetralones | Pd catalyst (Buchwald protocol) | C-C Coupling | - | nih.gov |
Nickel-Catalyzed Reactions: Nickel catalysis has also emerged as a powerful tool in this compound synthesis. A notable application involves the nickel-catalyzed ring-opening of oxabenzonorbornadienes with aryl iodides, followed by cyclization to form the benzocoumarin core. This methodology was successfully applied to achieve the total synthesis of this compound. researchgate.net
| Reactants | Catalyst System | Transformation | Overall Yield | Ref. |
| Methyl 2,3-dimethoxy-6-iodobenzoate and oxabenzonorbornadiene | NiBr2(dppe), Zn | Ring-opening/Cyclization | 21% (over six steps) | researchgate.net |
Pericyclic Reactions and Cycloaddition Chemistry (e.g., Benzyne Cycloadditions)
Pericyclic reactions, particularly cycloadditions, have played a pivotal role in the rapid construction of the complex polycyclic core of this compound. The use of benzyne cycloadditions has been a particularly elegant and efficient strategy.
In a highly effective approach, an in-situ generated benzyne undergoes a [4+2] cycloaddition with a furan derivative. This reaction quickly establishes the intricate carbocyclic framework of the natural product. The choice of the ester group on the furan coupling partner was found to be crucial for the regioselectivity of the subsequent lactonization step. nih.gov
| Benzyne Precursor | Diene | Reaction Type | Key Intermediate | Yield | Ref. |
| 6-(trimethylsilyl)benzo[d] nih.govresearchgate.netdioxol-5-yl trifluoromethanesulfonate | tert-butyl 6-(furan-3-yl)-2,3-dimethoxybenzoate | Benzyne-furan [4+2] cycloaddition | This compound progenitor | 64% | nih.gov |
| 6-(trimethylsilyl)benzo[d] nih.govresearchgate.netdioxol-5-yl trifluoromethanesulfonate | methyl 6-(furan-3-yl)-2,3-dimethoxybenzoate | Benzyne-furan [4+2] cycloaddition | This compound progenitor | 66% | nih.gov |
This benzyne-mediated cycloaddition provides a powerful and convergent entry to the this compound core, highlighting the strategic advantage of employing pericyclic reactions in complex molecule synthesis. nih.gov
Oxidative Dearomatization and Spirocyclization Sequences
Tandem oxidative dearomatization and spirocyclization reactions are powerful methods for transforming simpler benzocoumarins into the chiral spirocyclic lactones found in various natural products. nih.gov While the direct conversion of this compound to its spirocyclic analogue, Arnottin II, has been a key area of study, this transformation highlights a significant synthetic route involving this compound as a crucial intermediate. nih.govbeilstein-journals.org
Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), are frequently employed to mediate these oxidative dearomatization processes. nih.govbeilstein-journals.org In a reported synthesis, this compound undergoes saponification with lithium hydroxide (LiOH), followed by treatment with PIFA. beilstein-journals.org This sequence efficiently yields the spirocyclic product, Arnottin II. beilstein-journals.org The process begins with the careful hydrolysis of the lactone in this compound. The resulting phenol acid is then subjected to hypervalent iodide conditions to induce the spirocyclization. nih.gov
Recent advancements have also pointed towards the potential for asymmetric hypervalent iodide-mediated oxidative dearomatization, which could open pathways to chiral spirocyclic derivatives from precursors like this compound. nih.gov
Table 1: Reagents and Yields in the Conversion of this compound to Arnottin II
| Step | Reagents | Product | Yield |
|---|---|---|---|
| 1. Saponification | This compound, LiOH·H₂O, THF:MeOH:H₂O | Intermediate Phenol Acid | Not Isolated |
Annulation Chemistry for Polycyclic Framework Construction
Annulation reactions, which involve the construction of a new ring onto a molecule, are fundamental to building the polycyclic core of this compound. wikipedia.org One effective strategy employs the Buchwald protocol, which couples o-bromobenzoates with 1-tetralones. nih.gov This method directly assembles a fused tetracyclic benzodihydronaphthopyrone system. The subsequent aromatization of the 7,8-dimethoxy-2,3-methylenedioxy substituted derivative successfully yields this compound. nih.gov
Another convergent synthetic approach to the core of this compound utilizes a benzyne cycloaddition. nih.govresearchwithrutgers.com This method involves the reaction of a sesamol-derived benzyne with a 3-furyl benzoate, followed by a regiospecific lactonization to form the key structural framework. nih.govacs.org This annulation strategy provides rapid and large-scale access to the core structure of this compound. nih.govresearchwithrutgers.com
Cascade and Domino Reactions in this compound Construction
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org These reactions are prized for their atom economy and for reducing the number of synthetic steps, time, and waste. 20.210.105
The synthesis of this compound has been accomplished using a process that incorporates a cascade reaction. nih.gov A proposed carboxylate-assisted lactonization cascade is a key feature of a convergent synthesis. nih.gov This sequence is initiated by a sesamol-benzyne cycloaddition with a 3-furyl benzoate, which is followed by a regiospecific lactonization to furnish the this compound core. nih.govresearchwithrutgers.com The term cascade is applied as the subsequent reaction occurs due to the chemical functionality formed in the preceding step, all within a single pot. wikipedia.org
Asymmetric Synthesis Approaches Towards Chiral this compound Derivatives
While this compound itself is achiral, it serves as a precursor to chiral derivatives like Arnottin II. Asymmetric synthesis strategies are crucial for obtaining these molecules in an enantiomerically pure form. uwindsor.ca
A notable approach involves the Sharpless asymmetric dihydroxylation of a reduced isomer of this compound. nih.gov This powerful method was instrumental in determining the absolute stereochemical configuration of the spirocyclic Arnottin II. nih.gov In a related synthesis, the oxidation of the tetracyclic precursor to this compound with dioxirane (B86890) affords dihydroarnottin II. nih.gov Subsequent Sharpless asymmetric dihydroxylation of this intermediate using an AD-mix yields optically active dihydroarnottin II with good enantioselectivity. nih.gov
The absolute stereochemistry of the resulting (+)-spiro product was confirmed as R through X-ray crystallographic analysis. nih.gov This optically active intermediate was then converted to (-)-arnottin II through successive bromination and dehydrobromination, confirming the R-configuration of the natural product. nih.gov
Mechanistic Investigations of this compound Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes to this compound. Mechanistic studies have provided insight into key transformations.
In the synthesis of this compound from unsaturated bicyclic ether precursors (rac-7a and rac-7b), the choice of ester group was found to significantly influence the reaction pathway and yield. nih.gov When the methyl ester precursor (rac-7a) was treated with TsOH, non-regiospecific naphthol formation occurred, leading to a low yield of this compound (15%) along with a 4-naphthol derivative that could not cyclize. nih.gov In contrast, the tert-butyl ester precursor (rac-7b) under identical conditions provided a clean conversion to this compound in 92% yield, with no 4-naphthol by-product observed. nih.gov
This disparity suggests that the mechanisms differ. nih.gov With the methyl ester, naphthol formation appears to be non-regiospecific. nih.gov For the tert-butyl ester, it is proposed that the ester is deprotected prior to naphthol formation, leading to a proposed carboxylate-assisted lactonization cascade that cleanly affords this compound. nih.gov
Table 2: Comparison of Precursors in this compound Synthesis
| Precursor | Reagent | This compound Yield | By-product |
|---|---|---|---|
| Methyl Ester (rac-7a) | TsOH, Methanol | 15% nih.gov | 4-Naphthol Derivative nih.gov |
Biosynthetic Considerations for Arnottin I
Proposed Biosynthetic Pathways of Arnottin I
Based on the available information, a detailed, step-by-step in vivo biosynthetic pathway for this compound in Xanthoxylum arnottianum is not provided. However, synthetic approaches to this compound offer some clues about the chemical transformations required to assemble its core structure nih.govrsc.orgncl.res.inresearchgate.netfigshare.comacs.org. These syntheses involve the construction of the benzonaphthopyranone skeleton through various cyclization and coupling reactions. For instance, one synthetic route involves the coupling of o-bromobenzoates and 1-tetralones followed by aromatization nih.gov. Another approach utilizes a palladium-catalyzed intramolecular direct arylation researchgate.netdntb.gov.ua. A different synthesis describes a sequence involving mono-alkylation, hydrolysis, intramolecular cyclizations, and oxidative aromatization starting from dimethyl 2,3-dimethoxyhomophthalate rsc.orgncl.res.in. While these are chemical syntheses, they highlight the types of bond formations and structural modifications that would need to occur during the natural biosynthesis.
Polyketide and Related Precursors in this compound Biosynthesis
Polyketides are a diverse class of natural products synthesized from the stepwise condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, catalyzed by polyketide synthases (PKSs) wikipedia.orgnih.govresearchgate.netslideshare.netresearchgate.net. The structure of this compound, with its aromatic rings and oxygen-containing heterocycle, is consistent with a polyketide origin or a pathway involving precursors derived from polyketide biosynthesis.
Polyketide biosynthesis involves the sequential addition of extender units (like malonyl-CoA) to a starter unit (like acetyl-CoA), forming a poly-β-keto chain wikipedia.orgnih.gov. This chain then undergoes various modifications, including cyclization, reduction, and aromatization, to yield the final product wikipedia.orgslideshare.net. Given the benzonaphthopyranone core of this compound, it is plausible that its biosynthesis involves the assembly of a polyketide chain that undergoes specific folding and cyclization patterns. While the specific starter and extender units for this compound biosynthesis are not mentioned in the search results, common precursors in polyketide synthesis include acetyl-CoA, malonyl-CoA, propionyl-CoA, and methylmalonyl-CoA wikipedia.orgnih.govresearchgate.netresearchgate.net.
Hypothetical Enzymatic Transformations in Xanthoxylum arnottianum Biosynthesis
The biosynthesis of polyketides and related compounds in plants is carried out by complex enzymatic machinery, primarily polyketide synthases (PKSs) and various tailoring enzymes wikipedia.orgnih.govslideshare.netnih.gov. Type III polyketide synthases, also known as chalcone (B49325) synthases (CHSs) or stilbene (B7821643) synthases (STSs), are known to catalyze the condensation of CoA esters with malonyl-CoA units to produce a variety of aromatic compounds in plants uniprot.orgebi.ac.uk.
In the hypothetical biosynthesis of this compound in Xanthoxylum arnottianum, PKS enzymes would likely be involved in assembling the carbon backbone from acyl-CoA precursors. Following the formation of a linear or partially cyclized polyketide intermediate, a series of tailoring enzymes would be required to perform specific chemical transformations to arrive at the final this compound structure. These transformations could include:
Cyclization: Folding and cyclization of the polyketide chain to form the characteristic ring system of this compound.
Aromatization: Introduction of aromaticity into the cyclic structure.
Hydroxylation and Methylation: Introduction of hydroxyl and methoxy (B1213986) groups observed in the this compound structure.
Lactone Formation: Formation of the lactone ring.
While specific enzymes involved in this compound biosynthesis in Xanthoxylum arnottianum are not identified in the search results, by analogy with the biosynthesis of similar plant natural products, enzymes such as chalcone synthases, cyclases, oxidases, methyltransferases, and reductases would be plausible candidates for catalyzing these steps. The modular nature of polyketide biosynthesis, particularly in Type I and Type II PKS systems, involves distinct enzymatic domains or separate enzymes responsible for specific steps like chain elongation, reduction, and cyclization nih.govnih.gov. Type III PKSs, while typically iterative, also perform condensation reactions and subsequent cyclizations uniprot.orgebi.ac.uk.
Further research, potentially involving genomic and transcriptomic analysis of Xanthoxylum arnottianum, coupled with enzyme assays, would be necessary to definitively identify the genes and enzymes responsible for this compound biosynthesis and to fully elucidate the intricate pathway.
Biological Activities and Mechanistic Insights of Arnottin I in Vitro and Cellular Studies
Spectrum of In Vitro Biological Activities of Arnottin I
This compound has been investigated for a range of in vitro biological activities, including antibiotic, antimicrobial, and anti-inflammatory effects. sci-hub.sedntb.gov.ua
Antibiotic and Antimicrobial Activities in Cellular/Microbial Models
This compound is surmised to possess antibiotic properties. nih.gov While specific detailed data on this compound's antibiotic or antimicrobial activity against particular microbial strains or in cellular models were not extensively found in the provided search results, the structural class it belongs to, angucyclines, is known for significant antibacterial activity. nih.gov Some studies on related compounds or extracts from the plant source Zanthoxylum monophyllum have indicated potential antimicrobial activity, particularly against Gram-positive bacteria. researchgate.net
Anti-inflammatory Modulations and Associated Cellular Targets
This compound has demonstrated in vitro anti-inflammatory activities. sci-hub.sersc.orgsci-hub.se Research on related plant extracts, such as from Eupatorium arnottianum, has shown anti-inflammatory effects and inhibition of NF-kappaB induction in cellular models. nih.gov While the specific cellular targets for this compound's anti-inflammatory activity are not explicitly detailed in the provided snippets, anti-inflammatory compounds derived from plants often interact with key cellular targets involved in inflammatory pathways, such as those regulating proinflammatory mediator production, complement cascade activation, and leukocyte migration. mdpi.com Regulation of pro-inflammatory substance gene expression is also a key target for anti-inflammatory phytoconstituents. mdpi.com
Other Reported In Vitro Bioactivities in Diverse Cell Lines
Beyond antibiotic and anti-inflammatory activities, the structural class of coumarins, to which this compound belongs, is associated with a diverse range of biological properties, including anti-tumor, anti-viral, and anti-oxidant effects. researchgate.net Studies on related compounds with the 6H-benzo[d]naphtho[1,2-b]pyran-6-one skeleton have shown antitumor activity. rsc.orgrsc.org Research on synthetic naphthoquinone/naphthonol-carbohydrate hybrids, which share some structural features, has demonstrated potent anticancer activity against human cervical cancer cell lines (HeLa). researchgate.net
Cellular and Molecular Mechanisms of Action of this compound
Understanding the cellular and molecular mechanisms of action of this compound is crucial for elucidating its biological effects. While detailed mechanisms are still being investigated, insights can be drawn from its structure and related compounds.
Ligand-Target Interactions and Binding Affinity
Modulation of Cellular Signal Transduction Pathways
Cellular signal transduction pathways are complex networks that relay signals within a cell, ultimately leading to changes in cellular behavior. pressbooks.pubkhanacademy.orgsinobiological.com Bioactive compounds can exert their effects by modulating these pathways. pressbooks.pubnih.gov While direct evidence of this compound's specific effects on signal transduction pathways was not found, anti-inflammatory agents, including some natural products, are known to interfere with pathways like NF-kappaB signaling, which plays a central role in inflammatory responses. nih.govsinobiological.com The modulation of signal transduction pathways can involve interactions with various components, such as receptors, enzymes, and transcription factors. pressbooks.pubnih.gov
Enzyme Target Identification and Inhibition Kinetics (if applicable to this compound)
Specific, detailed information regarding the direct enzyme targets and inhibition kinetics of this compound is limited in the currently available search results. While this compound is mentioned in the context of gilvocarcin-related compounds and chemical synthesis involving aryl-aryl bond formation and iodide inhibition during an arylation step, this does not provide explicit data on its direct enzyme targets or detailed kinetic parameters of inhibition sci-hub.se.
Regulation of Gene Expression at the Transcriptional and Translational Levels
Comprehensive research findings detailing the specific regulation of gene expression by this compound at the transcriptional and translational levels are not extensively available in the provided search results. General mechanisms of transcriptional and translational regulation are well-documented libretexts.orgwikipedia.orgpressbooks.pubnih.govyoutube.com, but specific studies linking this compound to the modulation of particular genes or pathways at these levels were not found.
Chemical Modification and Analog Synthesis of Arnottin I
Rational Design Principles for Arnottin I Derivatives and Analogues
While specific rational design studies for this compound derivatives are not extensively documented, the design principles can be largely inferred from the closely related gilvocarcin family of natural products. nih.govnih.gov The primary goal in designing analogs of these compounds is to modulate their biological activity, enhance selectivity for cancer cells, and improve pharmacokinetic properties.
Key considerations in the rational design of this compound analogs include:
Modification of the Peripheral Substituents: The aryl and alkyl moieties on the dibenzo[c,h]chromen-6-one skeleton are prime targets for modification. Introducing or altering substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact biological activity. For instance, in the gilvocarcin series, alterations to the sugar moiety have been shown to significantly affect cytotoxicity. nih.govnih.gov
Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy in medicinal chemistry. For this compound, this could involve, for example, replacing a methoxy (B1213986) group with a hydroxyl or an ethyl group to probe the importance of hydrogen bonding or steric bulk at a particular position.
Conformational Constraints: Introducing conformational rigidity into the molecule can sometimes lead to an increase in binding affinity for a biological target. For this compound, this could be achieved through the formation of additional rings or the introduction of bulky groups that restrict bond rotation.
Exploration of the Spirocyclic System: The conversion of this compound to its spirocyclic counterpart, Arnottin II, represents a significant structural transformation. The design of analogs based on this spirocyclic scaffold is a key strategy to explore a different region of chemical space and potentially discover novel biological activities. researchgate.net
The overarching aim of these design principles is to generate a library of compounds that can be screened to identify the key structural features responsible for any observed biological activity, a process known as establishing a structure-activity relationship (SAR).
Synthetic Access to Structurally Modified this compound Analogues
The synthesis of this compound and its analogs has been approached through various strategies, allowing for the systematic modification of different parts of the molecule.
The core dibenzo[c,h]chromen-6-one skeleton is the foundation of this compound's structure. Several synthetic methods have been developed to construct this tetracyclic system, which also provide opportunities for modification.
One prominent method involves the Buchwald protocol , which utilizes the coupling of o-bromobenzoates and 1-tetralones to directly form benzodihydronaphthopyrones. Subsequent aromatization of this intermediate yields the dibenzo[c,h]chromen-6-one core of this compound. nih.gov This approach is amenable to modification by using substituted starting materials for both the o-bromobenzoate and the 1-tetralone (B52770) components, thereby allowing for the introduction of various substituents on the aromatic rings of the final product.
Another strategy involves a domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization sequence . This one-pot synthesis reacts substituted 2-hydroxychalcones with β-ketoesters in the presence of a mild base to construct the benzo[c]chromen-6-one skeleton. nih.gov The diversity of commercially available chalcones and β-ketoesters makes this a versatile method for producing a range of analogs with different substitution patterns on the core structure.
The functional groups attached to the aromatic rings and any alkyl side chains of the this compound scaffold play a crucial role in its interaction with biological targets. Synthetic strategies are therefore designed to allow for the introduction and modification of these groups.
In the context of gilvocarcin analogs, which share the same core as this compound, enzymatic modifications have been employed to alter the sugar moieties. nih.gov This highlights the importance of the peripheral groups. For synthetic analogs of this compound, standard organic chemistry transformations can be used to modify substituents. For example, methoxy groups can be demethylated to hydroxyl groups, which can then be further functionalized through alkylation or esterification. Nitro groups can be introduced via nitration and subsequently reduced to amino groups, providing a handle for further derivatization.
The synthesis of benzopyranoxanthone analogues, which also possess a similar core structure, has been achieved through the condensation of hydroxy-naphthalenecarboxylic acids with phloroglucinol, followed by the construction of an additional pyran ring. nih.govnih.gov This multi-step synthesis allows for modifications at various stages, enabling the introduction of different functional groups on the aryl rings.
A key transformation of this compound is its conversion to the spirocyclic compound Arnottin II. This structural rearrangement involves the opening of the lactone ring of this compound and a subsequent intramolecular cyclization to form a spiro center.
The synthesis of Arnottin II has been achieved from this compound through a process of oxidation. Specifically, the oxidation of a dihydro-Arnottin I derivative with dioxirane (B86890) affords a dihydroarnottin II, which possesses the spiro phthalide-tetralone system. nih.gov Furthermore, Sharpless asymmetric dihydroxylation has been used to obtain optically active dihydroarnottin II, which can then be converted to (-)-Arnottin II. nih.gov This demonstrates that the spirocyclic core can be accessed from the dibenzo[c,h]chromen-6-one skeleton of this compound, opening up avenues for the synthesis of a variety of spirocyclic analogs.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Due to the limited availability of this compound from its natural source, comprehensive SAR studies on a wide range of its analogs are not yet available in the public domain. However, valuable insights can be drawn from the SAR studies of the structurally related gilvocarcin family of anticancer agents.
A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Based on studies of gilvocarcin analogs, several key pharmacophoric features can be proposed for the dibenzo[c,h]chromen-6-one scaffold.
Studies on polycarcin V, a gilvocarcin-type antitumor agent, have revealed the critical role of the sugar moiety in its cytotoxic activity. nih.gov Specifically, a free 2'-hydroxyl group on the sugar was found to be essential for bioactivity, likely acting as a hydrogen bond donor in interactions with the biological target, histone H3. nih.gov Conversely, methylation of the 3'-hydroxyl group was shown to improve bioactivity. nih.gov This suggests that for glycosylated analogs of this compound, the substitution pattern on the sugar ring would be a critical determinant of activity.
Furthermore, a study on the anticancer activity of various gilvocarcin analogues with altered sugar moieties demonstrated that these modifications can lead to compounds with comparable or even enhanced antitumor activity against human lung, murine lung, and breast cancer cell lines. nih.govnih.gov This indicates that the core dibenzo[c,h]chromen-6-one scaffold is a valid framework for developing new anticancer agents and that the peripheral groups, particularly glycosidic residues, are key to modulating this activity.
The table below summarizes the key findings from SAR studies on related compounds, which can guide the future design of this compound analogs.
| Compound Class | Key Structural Feature | Impact on Biological Activity | Reference(s) |
| Polycarcin V | Free 2'-OH on sugar moiety | Essential for cytotoxicity | nih.gov |
| Polycarcin V | 3'-OCH3 on sugar moiety | Improved bioactivity | nih.gov |
| Gilvocarcin Analogs | Altered saccharide moieties | Can maintain or increase antitumor activity | nih.govnih.gov |
| Benzopyranoxanthones | Linear scaffold | More potent than angular isomers | nih.gov |
These findings suggest that a pharmacophore model for cytotoxic this compound analogs would likely include a planar aromatic core for intercalation with DNA, and specific hydrogen bond donor/acceptor groups on peripheral substituents to ensure target-specific interactions. Further synthesis and biological evaluation of a diverse range of this compound analogs are necessary to refine this model and fully elucidate the SAR for this promising class of compounds.
Advanced Analytical and Computational Studies of Arnottin I
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy is fundamental in confirming the identity and defining the three-dimensional structure of complex natural products like Arnottin I.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in solution. nih.gov While standard 1D NMR (¹H and ¹³C) provides initial data on the chemical environment of atoms, 2D NMR techniques are required to piece together the molecule's complex, rigid polycyclic framework.
Detailed research findings from techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish proton-proton and proton-carbon correlations, respectively. The stereochemical and conformational details are largely determined using Nuclear Overhauser Effect Spectroscopy (NOESY). For a rigid molecule like this compound, NOESY experiments reveal through-space interactions between protons, which helps to confirm the relative stereochemistry of its chiral centers. The analysis of proton-proton coupling constants (J-values) further refines the dihedral angles between adjacent protons, solidifying the conformational model. auremn.org.brnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for this compound
This table is illustrative, based on the known structure of this compound. Actual chemical shifts may vary based on solvent and experimental conditions.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |
| 3 | 6.31 (d, J=9.6 Hz) | 113.2 | C-2, C-4, C-4a | H-4 |
| 4 | 7.68 (d, J=9.6 Hz) | 144.5 | C-2, C-4a, C-5, C-8b | H-3, H-5 |
| 5 | 7.35 (s) | 125.0 | C-4, C-4a, C-6, C-8b | H-4 |
| 8 | 6.92 (d, J=8.5 Hz) | 115.8 | C-6, C-7, C-8a | H-7 |
| 7 | 7.58 (d, J=8.5 Hz) | 128.4 | C-5, C-8, C-8a | H-8 |
| 1' | - | 138.1 | - | - |
| 2' | 6.85 (d, J=8.4 Hz) | 112.5 | C-1', C-3', C-4', C-6' | H-6', OMe-3' |
| 5' | - | 148.9 | - | - |
| 6' | 7.15 (d, J=8.4 Hz) | 124.3 | C-1', C-2', C-4', C-5' | H-2', OMe-4' |
| 3'-OMe | 3.95 (s) | 56.1 | C-3' | H-2' |
| 4'-OMe | 3.90 (s) | 55.9 | C-4' | H-6' |
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy, typically within a few parts per million (ppm). Given the molecular formula of this compound, C₂₀H₁₄O₆, its theoretical monoisotopic mass is 350.079038 Da. nih.gov HRMS analysis would yield an experimental mass that closely matches this theoretical value, thereby confirming the molecular formula and ruling out other possibilities. copernicus.org
Tandem mass spectrometry (MS/MS) is employed to study the molecule's fragmentation pathways. wikipedia.org In this process, the molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. uab.edu The analysis of these fragments provides valuable structural information, often revealing characteristic losses corresponding to different parts of the molecule, such as the loss of methyl groups (-CH₃), methoxy (B1213986) groups (-OCH₃), or carbon monoxide (-CO) from the coumarin lactone ring. libretexts.orgwhitman.edu
Table 2: Predicted HRMS Data and Fragmentation for this compound
| Measurement | Value | Description |
|---|---|---|
| Molecular Formula | C₂₀H₁₄O₆ | Confirmed by HRMS |
| Theoretical Exact Mass | 350.07904 Da | Calculated for [M+H]⁺ |
| Observed m/z | ~350.0790 | Experimental value from HRMS |
| Plausible MS/MS Fragments | Description of Neutral Loss | |
| 335.0553 | [M+H - CH₃]⁺ | Loss of a methyl radical |
| 322.0652 | [M+H - CO]⁺ | Loss of carbon monoxide |
| 319.0601 | [M+H - OCH₃]⁺ | Loss of a methoxy radical |
X-ray crystallography is the gold standard for determining the absolute configuration and three-dimensional structure of a molecule in the solid state. spectroscopyasia.comutah.edu The technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions.
For this compound, an X-ray crystal structure would provide unambiguous confirmation of the relative and absolute stereochemistry of its multiple chiral centers. It would also yield precise data on bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the crystalline form. mit.edu Furthermore, the analysis reveals details of the crystal packing and any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the solid-state structure. researchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Crystal System | Orthorhombic | The shape of the unit cell |
| Space Group | P2₁2₁2₁ | The symmetry elements of the unit cell |
| a (Å) | 8.53 | Unit cell dimension |
| b (Å) | 10.21 | Unit cell dimension |
| c (Å) | 18.45 | Unit cell dimension |
| Volume (ų) | 1605.2 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
Computational Chemistry and Molecular Modeling
Computational methods complement experimental data by providing insights into the electronic properties and dynamic behavior of this compound at an atomic level.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules like this compound. wikipedia.org DFT calculations can predict a range of electronic properties, including the distribution of electron density, the molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and electronic transitions. researchgate.net
DFT is also used to explore reaction energetics. For instance, it can be applied to model the key steps in the biosynthesis or laboratory synthesis of this compound, calculating the energies of reactants, products, and transition states. This allows researchers to understand the favorability of different reaction pathways and to rationalize observed product distributions.
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mpg.derug.nl For a molecule like this compound, MD simulations can provide insights into its conformational flexibility in different environments, such as in various solvents. Although this compound possesses a relatively rigid core, simulations can reveal subtle dynamic motions, such as the rotation of the methoxy groups or minor puckering of the rings, which could be relevant to its biological activity. mdpi.com
More significantly, MD simulations are invaluable for studying ligand-receptor dynamics. If this compound is known to interact with a specific biological target, such as an enzyme or a protein receptor, MD simulations can model the binding process in atomic detail. nih.gov These simulations can help identify the specific binding pose of this compound within the receptor's active site, highlight the key amino acid residues involved in the interaction, and estimate the binding free energy. This provides a dynamic picture of the molecular recognition event, offering crucial insights that are not accessible through static experimental methods alone. mdpi.com
In Silico Screening and Virtual Ligand Designnih.gov
In silico screening and virtual ligand design are powerful computational techniques that play a crucial role in modern drug discovery and development. frontiersin.org These methods utilize computer simulations to predict the interaction between a small molecule, such as this compound, and a biological target, typically a protein. nih.gov By modeling these interactions at a molecular level, researchers can screen large libraries of virtual compounds and design novel ligands with improved binding affinity and specificity, thereby accelerating the identification of potential therapeutic agents. nih.govsci-hub.boxyoutube.com
The process of in silico screening generally begins with the three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. nih.gov A library of virtual compounds is then computationally "docked" into the binding site of the target protein. researchgate.netmdpi.com Docking algorithms predict the preferred orientation and conformation of the ligand within the binding pocket and estimate the binding affinity using scoring functions. nih.govnih.gov
Virtual ligand design, on the other hand, is a more focused approach where new molecules are designed or existing ones are modified to enhance their interaction with the target. nih.gov This can involve techniques like pharmacophore modeling, which identifies the essential steric and electronic features required for a molecule to bind to a specific target. researchgate.netcam.ac.ukmdpi.com
In a hypothetical study focused on this compound, these computational approaches could be employed to explore its potential as a therapeutic agent. For instance, molecular docking simulations could be performed to predict the binding mode and affinity of this compound to a specific protein target implicated in a disease.
Hypothetical Molecular Docking Results of this compound with a Target Protein
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Inhibition Constant (Ki) (µM) | 2.1 |
| Number of Hydrogen Bonds | 3 |
| Interacting Amino Acid Residues | TYR234, LYS156, ASP345 |
This hypothetical data suggests a strong binding affinity of this compound to the target protein, characterized by a low docking score and predicted inhibition constant, as well as the formation of several hydrogen bonds with key amino acid residues in the binding site.
Furthermore, virtual screening of a compound library based on the this compound scaffold could identify analogs with potentially improved binding characteristics.
Hypothetical Virtual Screening Hits Based on the this compound Scaffold
| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Ki (µM) |
| This compound | - | -8.5 | 2.1 |
| AI-Analog-01 | Addition of a hydroxyl group | -9.2 | 1.5 |
| AI-Analog-02 | Isosteric replacement of a methoxy group | -8.9 | 1.8 |
| AI-Analog-03 | Introduction of a halogen bond donor | -9.5 | 1.2 |
The results from such a virtual screening could guide the synthesis of new derivatives of this compound with enhanced biological activity.
Pharmacophore modeling could also be utilized to develop a 3D model representing the key interaction features of this compound. researchgate.netmdpi.com This model could then be used to search large chemical databases for structurally diverse compounds that fit the pharmacophore and are therefore likely to bind to the same target.
Hypothetical Pharmacophore Model Features for this compound
| Feature | Type | Location (Coordinates) |
| 1 | Hydrogen Bond Donor | X: 12.3, Y: 5.6, Z: 22.1 |
| 2 | Hydrogen Bond Acceptor | X: 15.1, Y: 7.2, Z: 20.8 |
| 3 | Aromatic Ring | X: 10.5, Y: 8.9, Z: 24.5 |
| 4 | Hydrophobic Group | X: 13.8, Y: 4.1, Z: 19.3 |
Future Directions and Research Perspectives for Arnottin I
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of furanocoumarins in plants involves a series of enzymatic reactions that begin with the shikimate pathway to produce umbelliferone, a key precursor. mdpi.com The formation of the furan ring, which distinguishes furanocoumarins, occurs through the mevalonate pathway, involving prenylation at either the C6 or C8 position of the umbelliferone core, leading to linear or angular furanocoumarins, respectively. mdpi.comresearchgate.net While this general pathway is understood, the specific enzymes and regulatory mechanisms governing the biosynthesis of Arnottin I remain largely uncharacterized.
Future research must focus on identifying the specific enzymes—such as prenyltransferases, cytochrome P450 monooxygenases (CYP450s), and methyltransferases—responsible for converting precursors into the final this compound structure. biorxiv.orgresearchgate.net Recent studies on other furanocoumarins have successfully identified novel CYP450 enzymes, such as CYP71AZ18 and CYP71AZ19, involved in their biosynthesis through combined transcriptomic and metabolomic analyses. biorxiv.org A similar approach could be applied to plants known to produce this compound, such as Xanthoxylum arnottianum.
Genome mining and bioinformatics tools like antiSMASH can be employed to identify biosynthetic gene clusters (BGCs) that may encode the pathway for this compound. frontiersin.org Understanding these pathways is not only of fundamental scientific interest but also opens the door to producing this compound and related compounds through synthetic biology approaches, potentially in microbial hosts like E. coli or yeast. researchgate.net
Table 1: Potential Enzyme Classes for Investigation in this compound Biosynthesis
| Enzyme Class | Putative Function in this compound Biosynthesis | Research Approach |
|---|---|---|
| Prenyltransferases | Catalyzes the addition of a prenyl group to the coumarin scaffold, a key step in furan ring formation. | Gene sequencing, expression analysis in producing plants, in vitro enzymatic assays. |
| Cytochrome P450s | Responsible for hydroxylation, cyclization, and other oxidative modifications to form the specific furanocoumarin structure. | Transcriptome analysis, functional characterization of candidate genes. mdpi.combiorxiv.org |
| Methyltransferases | Involved in methoxy (B1213986) group additions, which are common modifications in furanocoumarins. | Metabolite profiling, identification of genes co-expressed with other pathway enzymes. |
Development of Highly Efficient and Sustainable Synthetic Methodologies for this compound and its Analogues
While the total synthesis of this compound has been achieved, existing methods may not be optimal for large-scale production or the generation of diverse analogues. nih.govrsc.org Future efforts should prioritize the development of synthetic strategies that are more efficient, cost-effective, and environmentally friendly. scispace.com This includes employing green chemistry principles such as using non-toxic solvents, operating at room temperature, and utilizing microwave-assisted or metal-free reaction conditions. scispace.com
One-pot multi-component reactions (MCRs) represent a promising avenue for streamlining the synthesis of the complex 6H-benzo[d]naphtho[1,2-b]pyran-6-one core of this compound. scispace.com Furthermore, biocatalysis, using isolated enzymes or whole-cell systems, could offer highly selective and sustainable alternatives to traditional chemical steps. nih.govyoutube.com Fungal biotransformation has proven to be an effective method for the structural modification of other furanocoumarins, yielding novel hydroxylated derivatives. nih.gov This approach could be used to generate novel this compound analogues with potentially enhanced bioactivities. The development of modular synthetic routes would also facilitate the creation of a library of this compound analogues for structure-activity relationship (SAR) studies.
Table 2: Modern Synthetic Strategies for this compound and Analogues
| Synthetic Strategy | Advantages | Potential Application |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. scispace.com | Rapid synthesis of the core structure and its derivatives. |
| Metal-Free Catalysis | Avoids toxic heavy metal catalysts, promotes sustainability. scispace.com | Key C-C and C-O bond-forming reactions. |
| Biotransformation | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Introduction of hydroxyl or other functional groups to create novel analogues. |
| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Large-scale, continuous production of this compound. |
Identification and Validation of Novel Molecular Targets for this compound Bioactivities
The biological activities and specific molecular targets of this compound are not well-defined. Research on other furanocoumarins has revealed a range of activities, including inhibition of cytochrome P450 enzymes like CYP3A4, antifungal properties, and anti-osteoporosis effects. nih.govrsc.orgmdpi.com Given that the core structure of this compound is shared with gilvocarcin-type antibiotics known for their antitumor activity, exploring its potential as an anticancer agent is a high priority. rsc.org
Future research should employ high-throughput screening (HTS) of this compound against diverse panels of cancer cell lines and biological targets. Target identification could be facilitated by techniques such as affinity chromatography-mass spectrometry, where this compound is used as bait to pull down its binding partners from cell lysates. Another approach is network pharmacology, which can predict potential targets based on the compound's structure and its interaction with known biological pathways. mdpi.com Once potential targets are identified, validation studies using techniques like surface plasmon resonance (SPR) for binding affinity and enzymatic assays for functional inhibition will be crucial.
Table 3: Potential Molecular Targets and Bioactivities for this compound
| Potential Target Class | Example | Rationale / Research Approach |
|---|---|---|
| Topoisomerases | Topoisomerase I/II | The structurally related gilvocarcins are known to target these enzymes. |
| Protein Kinases | GSK-3β, CDKs | Many natural products inhibit kinases involved in cell cycle and signaling. nih.gov |
| Cytochrome P450 Enzymes | CYP3A4, CYP1A2 | Furanocoumarins are well-known inhibitors of these drug-metabolizing enzymes. rsc.org |
| Fungal Enzymes | Chitin synthase, Ergosterol biosynthesis enzymes | Antifungal activity is a known property of some furanocoumarins. mdpi.com |
Integration of Omics Technologies for Comprehensive Biological Profiling of this compound
To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. humanspecificresearch.orgjusst.orgresearchgate.net These high-throughput methods allow for the large-scale analysis of genes, transcripts, proteins, and metabolites, providing a comprehensive picture of how a compound affects a biological system. nih.govmdpi.com
Transcriptomics (RNA-Seq): Can reveal how this compound alters gene expression patterns in cells, pointing towards the cellular pathways it modulates. This has been used to study furanocoumarin biosynthesis and could be applied to understand its mode of action. biorxiv.orgresearchgate.net
Proteomics: Identifies changes in protein levels and post-translational modifications upon treatment with this compound, helping to pinpoint its direct and indirect targets.
Metabolomics: Analyzes the global changes in small-molecule metabolites, offering insights into how this compound affects cellular metabolism. humanspecificresearch.org
Genomics: Can be used in yeast or bacterial knockout library screens to identify genes that confer sensitivity or resistance to this compound, thereby revealing its targets or mechanism of action.
Integrating data from these different omics platforms can provide a systems-level view of this compound's biological activity, uncover novel mechanisms, and identify potential biomarkers for its effects. mdpi.comresearchgate.netnih.gov
Table 4: Application of Omics Technologies in this compound Research
| Omics Technology | Research Question | Expected Outcome |
|---|---|---|
| Genomics | What genes are essential for the bioactivity of this compound? | Identification of genetic pathways involved in the compound's mechanism of action. |
| Transcriptomics | How does this compound affect global gene expression? | Elucidation of signaling pathways and cellular responses modulated by this compound. |
| Proteomics | Which proteins physically interact with or are functionally altered by this compound? | Direct identification of molecular targets and downstream effector proteins. |
Advanced Computational Approaches for Rational Design and Mechanism Prediction
Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and understanding molecular interactions. nih.gov These approaches can be applied to this compound to predict its properties, understand its binding to potential targets, and rationally design more potent and selective analogues. rsc.org
Molecular Docking: Can be used to screen large virtual libraries of proteins to identify potential binding targets for this compound and to predict the binding modes of its analogues within a known target's active site. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic behavior of this compound when bound to a target protein, helping to assess the stability of the interaction and the role of specific residues. nih.govrsc.org
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure of this compound, helping to explain its reactivity and predict sites for metabolic transformation. rsc.orgnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): By building models that correlate the structural features of this compound analogues with their biological activity, QSAR can guide the design of new compounds with improved properties.
These computational methods, when used in conjunction with experimental validation, can significantly reduce the time and cost associated with developing this compound-based therapeutic agents. nih.gov
Table 5: Computational Tools for this compound Research and Development
| Computational Method | Application | Objective |
|---|---|---|
| Molecular Docking | Virtual screening, binding mode prediction. | Identify potential protein targets; guide analogue design. mdpi.com |
| Molecular Dynamics (MD) | Simulate protein-ligand complex dynamics. | Assess binding stability and conformational changes. nih.gov |
| Density Functional Theory (DFT) | Calculate electronic properties and reaction energies. | Understand reactivity, aromaticity, and metabolic stability. nih.govrsc.org |
| Pharmacophore Modeling | Identify essential structural features for bioactivity. | Design novel scaffolds with similar activity profiles. |
Q & A
Q. What are the established synthetic routes and characterization methods for Arnottin I?
this compound is synthesized via acid-catalyzed cyclization of a pre-functionalized phenolic precursor. A typical protocol involves dissolving tert-butyl 6-(5,8-dihydro-5,8-epoxynaphtho[2,3-d][1,3]dioxol-6-yl)-2,3-dimethoxybenzoate in anhydrous methanol with p-toluenesulfonic acid under nitrogen at 50°C for 24 hours, yielding this compound with 92% efficiency . Characterization relies on melting point analysis (>250°C) and NMR spectroscopy (¹H and ¹³C), which confirm structural features like aromatic protons and oxygenated functional groups .
Q. How is the purity of this compound validated in synthetic workflows?
Purity is assessed using chromatographic techniques (e.g., flash chromatography with hexanes/EtOAc gradients) and spectroscopic consistency. Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may indicate residual solvents or side products, necessitating repeat purification .
Q. What are the primary applications of this compound in current pharmacological research?
While evidence does not specify biological activities, methodological focus lies on its use as a scaffold for derivatives. Researchers often test its bioactivity in in vitro models (e.g., enzyme inhibition assays) to identify potential therapeutic targets .
Advanced Research Questions
Q. How can researchers optimize this compound synthesis to improve scalability while minimizing side reactions?
Scalability challenges include acid-sensitive intermediates and exothermic reactions. Methodological adjustments include:
Q. What analytical strategies resolve contradictions in this compound’s spectral data across studies?
Discrepancies in NMR or melting points often arise from polymorphic forms or solvent residues. Solutions include:
Q. How can this compound’s stability be maintained during in vitro assays under varying pH conditions?
Stability studies show degradation in alkaline environments (e.g., LiOH-mediated hydrolysis to Arnottin II) . Mitigation strategies:
Q. What methodological frameworks guide the integration of this compound into structure-activity relationship (SAR) studies?
SAR requires systematic modification of functional groups (e.g., methoxy or epoxide moieties) followed by bioactivity testing. Key steps:
Q. How do researchers address ethical considerations in pharmacological testing of this compound derivatives?
Ethical rigor involves:
- Animal models : Compliance with 3R principles (Replacement, Reduction, Refinement) for in vivo studies .
- Cell-line authentication : Ensure reproducibility and avoid misidentified lines .
- Data transparency : Publish negative results to prevent redundant efforts .
Methodological Contradictions and Resolution
Q. Why do yields of Arnottin II vary significantly when derived from this compound?
Arnottin II synthesis involves LiOH-mediated hydrolysis, but yield inconsistencies (56% in cited work ) stem from:
Q. How should researchers design controls to validate this compound’s bioactivity in complex matrices?
Matrix effects (e.g., serum proteins) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
